molecular formula C30H44O7 B13075481 Kadcoccilactone A

Kadcoccilactone A

Numéro de catalogue: B13075481
Poids moléculaire: 516.7 g/mol
Clé InChI: SHJXIADUURYPSM-LISQSKDTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kadcoccilactone A is a triterpenoid compound primarily isolated from Kadsura coccinea (commonly known as "Black Tiger"), a plant renowned for its diverse secondary metabolites, particularly lanostane-type triterpenoids . Structurally, it belongs to the cycloartane triterpenoid subclass, characterized by a highly oxidized and rearranged carbon skeleton. Kadcoccilactone A has been identified as a seed-specific metabolite, showing the highest accumulation in the seeds of K. coccinea compared to other tissues (e.g., pulp, peel, or roots) . Its molecular formula is C30H34O7, as confirmed by mass spectrometry and NMR analysis .

Pharmacologically, Kadcoccilactone A exhibits significant bioactivities, including anti-inflammatory, anti-tumor, anti-proliferative, and wound-healing properties . These activities are attributed to its unique structural features, such as hydroxylation patterns and lactone ring formation. Notably, its synthesis and stereochemical configuration have been explored in recent studies, including formal syntheses presented at international conferences .

Propriétés

Formule moléculaire

C30H44O7

Poids moléculaire

516.7 g/mol

Nom IUPAC

(1S,3R,7R,10S,13S,14S,17R,18S)-1,17-dihydroxy-9,9,14,18-tetramethyl-17-[(1R)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one

InChI

InChI=1S/C30H44O7/c1-17-7-8-19(35-24(17)32)18(2)30(34)14-11-26(5)21-10-9-20-25(3,4)36-22-15-23(31)37-29(20,22)16-28(21,33)13-12-27(26,30)6/h7,18-22,33-34H,8-16H2,1-6H3/t18-,19+,20+,21+,22-,26+,27+,28+,29-,30-/m1/s1

Clé InChI

SHJXIADUURYPSM-LISQSKDTSA-N

SMILES isomérique

CC1=CC[C@H](OC1=O)[C@@H](C)[C@@]2(CC[C@@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)C)O

SMILES canonique

CC1=CCC(OC1=O)C(C)C2(CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)C)O

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Compound Name Molecular Formula Source Plant Tissue Specificity Key Bioactivities Structural Class
Kadcoccilactone A C30H34O7 K. coccinea Seed (highest) Anti-inflammatory Oxidized cycloartane
Kadcoccilactone Q C30H42O6 K. coccinea Ubiquitous Anti-HIV Seco-cycloartane
Kadcoccilactone R C30H38O6 K. coccinea roots Roots Not reported Lanostane derivative
Kadcoccilactone M C30H34O7 K. coccinea stems Stems Anti-proliferative Cycloartane lactone
Schisanlactone E C30H42O5 K. longipedunculata Stems Cytotoxic Seco-cycloartane
Rrenchanglactone A C30H42O6 K. renchangiana Stems Anti-tumor Cycloartane alkaloid

Key Observations :

Structural Complexity : Kadcoccilactone A and M share identical molecular formulas but differ in hydroxylation sites, influencing their bioactivity profiles .

Tissue Specificity : Unlike Kadcoccilactone Q and U, which are distributed across multiple tissues, Kadcoccilactone A is seed-specific, suggesting a role in seed defense mechanisms .

Anti-HIV Activity : Kadcoccilactone Q and Schisanlactone E exhibit anti-HIV activity (EC50 = 8.79–1.09 μg/mL) , while Kadcoccilactone A lacks reported antiviral effects.

Metabolic Distribution in K. coccinea

A metabolomics study revealed distinct accumulation patterns in fruit tissues:

Tissue Total Triterpenoids Kadcoccilactone A Abundance Dominant Analogues
Seed 14 12.903 (highest) Kadcoccilactone A, Q, U
Peel 30 Not detected Kadcoccitone C, Madasiatic acid
Pulp 28 Not detected Kadangustin I, Eicosadienoic acid

This tissue-specific enrichment correlates with ecological roles; for example, seed-specific triterpenoids like Kadcoccilactone A may protect against herbivory .

Pharmacological Comparison

  • Anti-Tumor Activity : Kadcoccilactone A and Rrenchanglactone A both inhibit tumor cell proliferation, but the latter shows higher potency (IC50 = 0.0236 μM) due to its alkaloid moiety .
  • Anti-Inflammatory Action : Kadcoccilactone A and M share mechanisms involving NF-κB pathway inhibition, but Kadcoccilactone M is more abundant in stems .

Q & A

Q. Where is Kadcoccilactone A naturally found, and how can its presence be validated in plant tissues?

Kadcoccilactone A is a triterpene exclusively detected in the roots of Kadsura coccinea (黑老虎) and absent in leaves or stems. Its identification relies on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), with specific ion pairs (e.g., [M-H]⁻ at m/z 515.3) and retention times for validation . Tissue-specific extraction protocols should prioritize root samples, followed by metabolite profiling to confirm its presence.

Q. What analytical methods are recommended for quantifying Kadcoccilactone A in complex plant matrices?

UPLC-MS/MS is the gold standard for quantification, utilizing multiple reaction monitoring (MRM) modes to enhance specificity. For example, Kadcoccilactone A in K. coccinea roots was quantified at 12.903 × 10⁶ abundance units, validated against reference standards . Method validation should include calibration curves, limits of detection (LOD), and recovery rates to ensure reproducibility across batches.

Q. What pharmacological activities are hypothesized for Kadcoccilactone A based on structural analogs?

As a triterpene, Kadcoccilactone A is structurally related to compounds like schisphendilactones and kadlongilactones, which exhibit anti-HIV and anti-inflammatory properties . Computational docking studies or in vitro assays targeting viral proteases or cytokine pathways (e.g., NF-κB inhibition) are recommended to explore its bioactivity.

Advanced Research Questions

Q. What challenges arise in the chemical synthesis of Kadcoccilactone A, and how can stereochemical fidelity be ensured?

Total synthesis requires addressing complex stereochemistry, particularly in constructing its polycyclic framework. A 2019 conference report highlighted tandem oxidation/cycloaddition strategies for related triterpenes . Chiral auxiliaries or asymmetric catalysis may mitigate racemization risks, while nuclear magnetic resonance (NMR) and X-ray crystallography are critical for verifying stereochemical outcomes.

Q. How does the abundance of Kadcoccilactone A vary across plant growth stages or environmental conditions?

Root-specific accumulation (12.903 × 10⁶ units) suggests biosynthetic enzymes are localized in root tissues . Longitudinal metabolomic studies under controlled stressors (e.g., drought, nutrient deprivation) can elucidate environmental modulation. Transcriptomic analysis of root-specific genes (e.g., oxidosqualene cyclases) may identify regulatory pathways.

Q. What structure-activity relationships (SAR) exist among Kadcoccilactone derivatives, and how can they guide drug discovery?

Kadcoccilactones D and G exhibit insecticidal activity via RyR receptor binding , suggesting that lactone ring modifications in Kadcoccilactone A could enhance target affinity. Comparative molecular field analysis (CoMFA) or fragment-based drug design (FBDD) can prioritize functional group substitutions for potency optimization.

Q. How can metabolomic approaches clarify the biosynthetic pathway of Kadcoccilactone A?

Stable isotope labeling (e.g., ¹³C-mevalonate) coupled with time-course metabolomics can trace precursor incorporation. Co-expression analysis of transcriptomic and metabolomic datasets may identify candidate genes (e.g., cytochrome P450s) involved in oxidation steps .

Q. What strategies ensure high purity during isolation of Kadcoccilactone A from plant extracts?

Multi-step chromatography (e.g., silica gel, preparative HPLC) with polarity-gradient elution is essential. Purity validation requires ≥95% homogeneity confirmed via HPLC-UV/ELSD and ¹H/¹³C NMR spectroscopy, as per IUPAC guidelines .

Q. How should researchers address contradictions in reported bioactivity data for Kadcoccilactone A?

Discrepancies may stem from extract impurities or assay variability. Reproducibility requires standardized protocols (e.g., Cell Counting Kit-8 for cytotoxicity) and inclusion of positive controls (e.g., betulinic acid for triterpene bioactivity) . Meta-analyses of independent studies can resolve conflicting results.

Q. What experimental designs improve the bioavailability of Kadcoccilactone A in in vivo studies?

Structural derivatization (e.g., glycosylation, liposomal encapsulation) enhances solubility and absorption. Pharmacokinetic studies in rodent models should measure plasma half-life and tissue distribution using LC-MS/MS, while nanoformulations may improve blood-brain barrier penetration for neuroactivity assays .

Methodological Notes

  • Data Validation : Ensure UPLC-MS/MS parameters (e.g., collision energy, ion source temperature) are consistent across studies to enable cross-lab comparisons .
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst loading) in supplementary materials to facilitate replication .
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines for plant material sourcing and intellectual property rights .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.